![molecular formula C21H23N3O4 B1326822 [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-66-4](/img/structure/B1326822.png)
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that likely contains an indole nucleus . Indole is a heterocyclic compound that is found in many biologically active molecules . It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of complex indole derivatives often involves coupling reactions between carboxylic acids and amines . A common method for amide synthesis, which might be relevant to your compound, is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, 1H and 13C-NMR, UV, IR, and mass spectral data can be used to analyze and characterize the newly synthesized compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Indole itself is known to be a crystalline, colorless substance with a specific odor . The compound’s molecular weight and other properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Analgesic and Anti-inflammatory Applications
The indole moiety of the compound is structurally similar to tryptamine, which is a precursor to many biologically active molecules, including neurotransmitters like serotonin . This structural similarity suggests potential applications in the development of analgesic and anti-inflammatory drugs. For instance, modifications of the indole structure have led to the synthesis of compounds with significant COX-2 inhibitory activity, which is a common target for anti-inflammatory drugs .
Antiviral Research
Indole derivatives have been reported to exhibit antiviral properties. For example, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The compound could be explored for its potential to act as a scaffold for developing new antiviral agents, especially considering the ongoing need for treatments against emerging viral diseases.
Cancer Therapeutics
Indole derivatives are also known for their anticancer properties. They can be used to synthesize biologically active compounds that target cancer cells . The presence of the indole-3-yl moiety in the compound suggests that it could be utilized in the synthesis of novel anticancer agents, potentially offering a new avenue for cancer treatment research.
Neuroscience: Neuromodulation and Neuroprotection
Given the importance of tryptamine derivatives in the central nervous system, the compound could be investigated for its neuromodulatory effects. It may play a role in the regulation of sleep, cognition, memory, and behavior . Additionally, its potential neuroprotective properties could be valuable in the treatment of neurodegenerative diseases.
Plant Biology: Growth Hormone Analogues
The indole ring is a key component of plant hormones such as indole-3-acetic acid, which is involved in cell elongation and division . The compound could be studied as an analogue to these hormones, with potential applications in agriculture to promote plant growth and increase crop yields.
Wirkmechanismus
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have immense potential for therapeutic applications due to their diverse biological activities . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential for new therapeutic possibilities . The compound you mentioned could potentially be part of this ongoing research.
Eigenschaften
IUPAC Name |
2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-17-8-6-16(7-9-17)24(14-21(26)27)13-20(25)22-11-10-15-12-23-19-5-3-2-4-18(15)19/h2-9,12,23H,10-11,13-14H2,1H3,(H,22,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUZACGEINLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
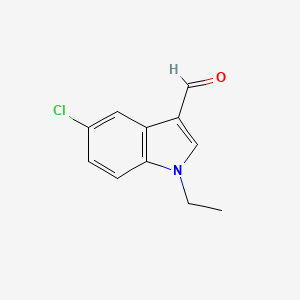

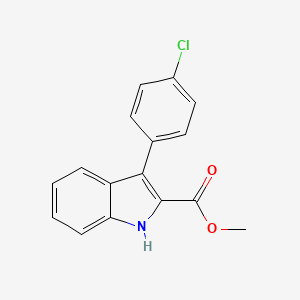

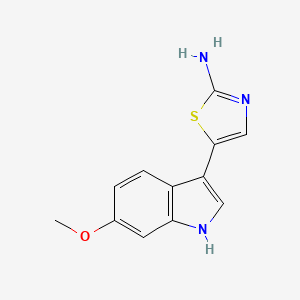
![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)
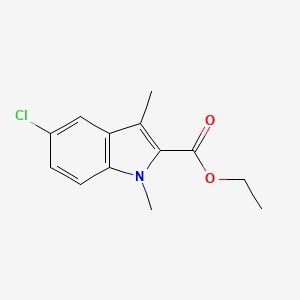

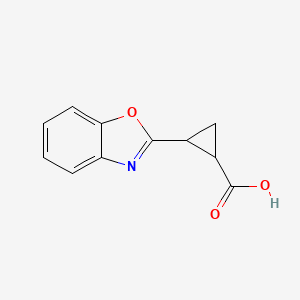


![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)